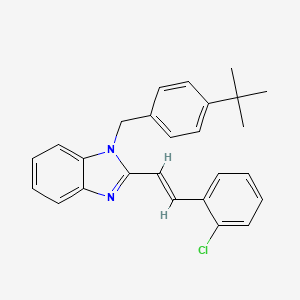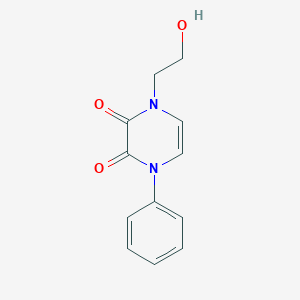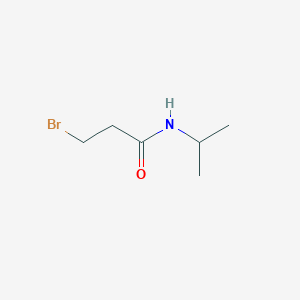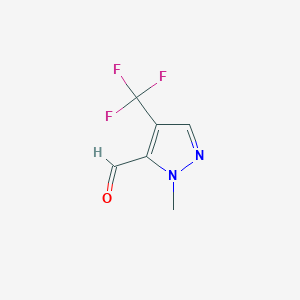![molecular formula C13H24O2 B2752403 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid CAS No. 1041608-95-0](/img/structure/B2752403.png)
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid, also known as (4-tert-pentylcyclohexyl)acetic acid, is a chemical compound with the molecular formula C13H24O2 . It has a molecular weight of 212.33 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Insights
Research involving cis- and trans-4-hydroxycyclohexylacetic acid (a compound structurally related to the one ) highlights its identification in the urine of subjects along with hawkinsin, tying it to tyrosine metabolism. This study suggests a defective 4-hydroxyphenylpyruvate dioxygenase enzyme, linking these metabolites to metabolic pathways (Niederwieser, Wadman, & Danks, 1978).
Environmental Exposure and Biomonitoring
Investigations into 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), an alternative plasticizer to phthalates, have provided insights into human exposure levels through the detection of metabolites in urine, demonstrating its use in environmental exposure biomonitoring (Silva et al., 2013).
Neurotoxicity Assessments
Research on the neurotoxic effects of solvents like cyclohexanone offers important insights into the occupational health risks associated with exposure to these chemicals. This study emphasizes the need for lower exposure limits to protect workers from potential neurotoxic effects (Mitran et al., 1997).
Dietary Influences on Health
Exploratory studies on dietary supplementation, such as with β-glucan enriched oat bran, have been conducted to understand its impact on the faecal concentration of carboxylic acids in healthy subjects. This research suggests potential preventive benefits against colonic diseases, showcasing the complex interplay between diet and gut health (Nilsson et al., 2008).
Toxicological Case Studies
Case reports of poisoning, such as ingestion of high concentrations of acetic acid, provide valuable toxicological insights into the acute effects and management of such incidents. These studies contribute to medical knowledge, offering guidance for clinical treatment in emergency situations (Ratcliffe, Baker, & Smith, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-13(2,3)11-7-5-10(6-8-11)9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHLOLAGSKPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)


![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)
![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)


![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)

